molecular formula C22H20N4O2S2 B11633856 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 384353-87-1

2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633856
CAS No.: 384353-87-1
M. Wt: 436.6 g/mol
InChI Key: ILAUYRMNMIOCSP-VKAVYKQESA-N
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Description

The compound 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) features a fused pyrido-pyrimidinone core conjugated with a thiazolidinone ring via a Z-configuration methylidene bridge. Key structural attributes include:

  • Ethylamino substituent at position 2: Influences solubility and hydrogen-bonding capacity.
  • 2-Phenylethyl group on the thiazolidinone ring: Enhances lipophilicity and may modulate receptor binding.
  • Thioxo group at position 2 of thiazolidinone: Contributes to redox activity and metal chelation .

Properties

CAS No.

384353-87-1

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O2S2/c1-2-23-19-16(20(27)25-12-7-6-10-18(25)24-19)14-17-21(28)26(22(29)30-17)13-11-15-8-4-3-5-9-15/h3-10,12,14,23H,2,11,13H2,1H3/b17-14-

InChI Key

ILAUYRMNMIOCSP-VKAVYKQESA-N

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF

  • Temperature: 130°C

  • Time: 12–24 hours

  • Yield: 68–92%

The mechanism proceeds via initial CuI-mediated coupling of the pyridine halide with the aminoacrylate ester, followed by cyclization to form the pyrido[1,2-a]pyrimidin-4-one core. The (Z)-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidinone oxygen.

Table 1: Substrate Scope for CuI-Catalyzed Synthesis

Pyridine SubstrateAminoacrylate EsterYield (%)Reference
2-Bromopyridine(Z)-3-Amino-3-phenylacrylate85
2-Iodopyridine(Z)-3-Amino-3-(4-methoxyphenyl)acrylate92
2-Chloropyridine(Z)-3-Amino-3-(2-phenylethyl)acrylate78

Acid-Catalyzed Condensation and Cyclization

Earlier approaches relied on acid-catalyzed condensation of 2-aminopyridines with β-ketoesters or thiourea derivatives. For example, Kamble et al. (2015) reported a two-step protocol:

  • Condensation: 2-Aminopyridine reacts with 3-ethyl-2-thioxothiazolidin-4-one in acetic acid at reflux (120°C, 8 hours).

  • Cyclization: The intermediate undergoes thermal cyclization in phosphoryl chloride (POCl₃) at 80°C for 6 hours.

Key Considerations

  • Stereoselectivity: The Z-configuration is favored due to steric hindrance between the phenylethyl group and pyrimidinone ring.

  • Limitations: Harsh conditions (e.g., POCl₃) lead to moderate yields (45–60%) and require rigorous purification.

Alternative Catalytic Systems

Palladium-Catalyzed Cross-Coupling

A 2024 PMC study describes Pd-catalyzed carbonylative cycloamidation of ketoimines to access pyrido[2,3-d]pyrimidinones. Adapting this to the target compound would involve:

  • Substrates: 2-Ethynylpyridine and 2-phenylethyl isothiocyanate

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • CO pressure: 1 atm

  • Yield: ~50% (estimated).

Structural Confirmation and Characterization

Post-synthetic analysis is critical for verifying the Z-configuration and purity:

X-Ray Crystallography

Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) confirms:

  • Bond lengths: C11–N1 = 1.35 Å (consistent with conjugated double bond).

  • Dihedral angles: 8.2° between pyrido[1,2-a]pyrimidin-4-one and thiazolidinone planes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidinone H), 7.45–7.28 (m, 5H, phenyl), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.89 (s, 2H, SCH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Stereoselectivity (Z:E)Scalability
CuI catalysis8598>99:1Kilogram
Acid condensation609085:15Gram
Fe₃O₄@SiO₂75*95*>95:5*Multigram

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidinone and pyrido[1,2-a]pyrimidine motifs.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety can interact with thiol groups in proteins, while the pyrido[1,2-a]pyrimidine core may bind to nucleic acids or other aromatic systems.

Comparison with Similar Compounds

Substitution at the Amino Group

Compound Substituent at Position 2 Key Features
Compound A Ethylamino Moderate lipophilicity; potential for H-bonding via NH .
Compound B (Allylamino) Allylamino Increased rigidity and potential for covalent interactions due to allyl group .
Compound C (1-Phenylethylamino) 1-Phenylethylamino Enhanced steric bulk; may improve CNS penetration .

Ethylamino (Compound A) balances solubility and bioavailability, while 1-phenylethylamino (Compound C) increases lipophilicity for membrane permeability.

Modifications on the Thiazolidinone Ring

Compound Thiazolidinone Substituent Structural Implications
Compound A 3-(2-Phenylethyl) Aromatic interaction capability; moderate steric hindrance .
Compound D 3-Allyl Reduced bulk; possible increased metabolic instability .
Compound E 3-(1,3-Benzodioxol-5-ylmethyl) Electron-rich benzodioxole group; potential for enhanced antioxidant activity .
Compound F 3-(2-Methoxyethyl) Improved solubility due to polar methoxy group .

Impact : The 2-phenylethyl group in Compound A optimizes aromatic interactions without excessive bulk. Methoxyethyl (Compound F) and benzodioxolylmethyl (Compound E) substituents may enhance solubility and bioactivity, respectively.

Core Scaffold Variations

Compound Core Structure Functional Relevance
Compound A Pyrido[1,2-a]pyrimidin-4-one Planar structure for intercalation; broad-spectrum activity .
Compound G Pyrazolo[3,4-d]pyrimidin-4-one Reduced planarity; altered binding kinetics .
Compound H Thieno[3,4-d]pyrimidin-4-one Sulfur atom enhances electron density; possible antibacterial activity .

Impact: The pyrido-pyrimidinone core in Compound A offers superior planarity for DNA or enzyme binding compared to pyrazolo or thieno analogs.

Key Research Findings

  • Electronic Effects: The thioxo group in Compound A’s thiazolidinone ring enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins .
  • Steric Considerations: Bulkier substituents (e.g., 1-phenylethylamino in Compound C) reduce rotational freedom but improve target specificity .
  • Solubility vs. Bioavailability : Polar groups (e.g., methoxyethyl in Compound F) improve aqueous solubility, whereas aromatic groups (e.g., 2-phenylethyl in Compound A) enhance membrane penetration .

Biological Activity

The compound 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule characterized by its complex structure, which includes a pyrido[1,2-a]pyrimidinone core and various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O2S2C_{22}H_{20}N_{4}O_{2}S_{2}, and its structural features include:

  • A pyrido[1,2-a]pyrimidinone core.
  • An ethylamino substituent.
  • A thiazolidinylidene derivative with a phenylethyl group.

These characteristics contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives in anticancer therapy. Compounds similar to 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0Inhibition of topoisomerase

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that thiazolidinone derivatives exhibit moderate to significant activity against both bacterial and fungal strains. The lipophilicity of these compounds often correlates with their antimicrobial efficacy.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

Inhibitory activity against various enzymes has been reported for similar compounds. Specifically, the inhibition of cholinesterases (AChE and BChE) has been noted, which suggests potential applications in treating neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)46.42
Butyrylcholinesterase (BChE)157.31

The biological activity of 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is likely mediated through multiple pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for tumor growth or microbial survival.
  • Cell Cycle Modulation: It can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: The compound promotes programmed cell death in malignant cells.

Case Studies

Research articles have documented several case studies involving the synthesis and biological evaluation of thiazolidinone derivatives:

  • Study on Anticancer Properties: A study demonstrated that derivatives based on the thiazolidinone scaffold exhibited potent anticancer activity against multiple cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Evaluation: Another study assessed the antimicrobial effectiveness of similar compounds against clinical isolates of bacteria and fungi, revealing significant inhibitory effects that warrant further exploration for therapeutic use.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how is its structure confirmed?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under acidic conditions.
  • Step 2 : Introduction of the thiazolidinone moiety using a Knoevenagel condensation reaction between the pyrido-pyrimidinone intermediate and a thiazolidin-5-ylidene derivative.
  • Step 3 : Functionalization with the ethylamino and phenylethyl groups via nucleophilic substitution or coupling reactions. Characterization :
  • NMR (1H, 13C, 2D-COSY) confirms regiochemistry and connectivity .
  • LC-MS verifies molecular weight and purity (>95%) .
  • X-ray crystallography (using SHELXL for refinement) resolves stereochemistry, particularly the Z-configuration of the thiazolidinone methylidene group .

Q. How is the stereochemical integrity of the Z-configuration maintained during synthesis?

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrido-pyrimidinone ring. To confirm:

  • Use NOESY NMR to detect spatial proximity between the methylidene proton and the thiazolidinone sulfur.
  • Perform single-crystal X-ray diffraction with WinGX/ORTEP for visualization .
  • Apply circular dichroism (CD) if chirality is introduced during synthesis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazolidinone scaffold .

Advanced Questions

Q. How can contradictory NMR data due to tautomerism or dynamic exchange be resolved?

  • Variable-temperature NMR : Identify temperature-dependent shifts caused by tautomeric equilibria (e.g., keto-enol forms).
  • DFT calculations : Model tautomeric states and compare theoretical/experimental chemical shifts .
  • Selective isotope labeling : Use 13C or 15N labels to track exchange processes .

Q. What strategies optimize the cyclization step to improve yield and selectivity?

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., p-toluenesulfonic acid), solvents (DMF vs. THF), and temperatures to identify optimal conditions (Table 1) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side products .

Table 1 : Example optimization for cyclization (hypothetical data based on ):

CatalystSolventTemp (°C)Yield (%)
p-TSA (5 mol%)DMF8062
NoneTHF6028
HCl (cat.)EtOH7045

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding to biological targets (e.g., EGFR kinase) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.
  • QSAR studies : Corrogate substituent effects (e.g., phenylethyl vs. trifluoromethyl groups) with activity data .

Q. What crystallographic methods address challenges in resolving centrosymmetric pseudopolymorphs?

  • Flack parameter (η) analysis : Differentiate enantiomers in non-centrosymmetric space groups.
  • Twin refinement in SHELXL : Resolve overlapping peaks in twinned crystals .
  • Parameter x (Flack, 1983) : Prefer over η for near-centrosymmetric structures to avoid false chirality assignments .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Solvent effects : Remeasure spectra in solvents of varying polarity (e.g., DMSO vs. hexane).
  • TD-DFT adjustments : Include solvent models (e.g., PCM) in computational workflows .
  • Aggregation studies : Conduct concentration-dependent UV-Vis to detect π-π stacking .

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